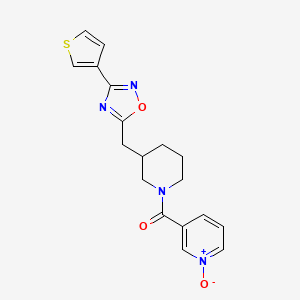

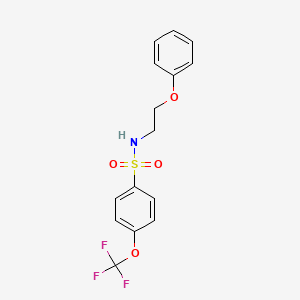

![molecular formula C13H14N4OS B3009922 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-2-(噻吩-2-基)乙酰胺 CAS No. 1795297-15-2](/img/structure/B3009922.png)

N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-2-(噻吩-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a polyfunctionally substituted heterocyclic compound that is derived from the reaction of heterocyclic precursors with various reagents to form a diverse set of products with potential biological activities. The structure of this compound suggests the presence of multiple reactive sites which can lead to the formation of various heterocyclic derivatives, including thiophene, thiazole, and pyrazole rings.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with different chemical reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide precursor, which can then be used to synthesize a range of heterocyclic derivatives . The synthetic pathways often rely on regioselective attacks and cyclization, leading to a variety of products through one-pot reactions under mild conditions .

Molecular Structure Analysis

The molecular structure of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is not directly discussed in the provided papers. However, the structure is likely to be complex, with multiple rings and functional groups that can interact with various reagents to form different derivatives. The presence of the cyanoacetamide moiety in related compounds is a key feature that allows for the diversity in the synthesized products .

Chemical Reactions Analysis

The chemical reactivity of similar cyanoacetamide derivatives is quite versatile. For example, treatment with phenyl isothiocyanate can lead to thiole derivatives, which can further react with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents or elemental sulfur can yield polysubstituted thiophene derivatives . The reactivity towards benzaldehyde and subsequent reactions with cyanomethylene reagents or hydrazine derivatives can afford pyrane and pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide are not explicitly detailed in the provided papers. However, the properties of such compounds are generally influenced by the presence of heteroatoms and the ability to form hydrogen bonds, which can affect their solubility, melting points, and stability. The antitumor activities of these compounds suggest that they have significant biological relevance, with high inhibitory effects on various human cancer cell lines .

科学研究应用

配位配合物和抗氧化活性

对具有与本化合物相似的结构的吡唑乙酰胺衍生物的研究表明,它们可以与 Co(II)和 Cu(II) 等金属形成配位配合物。这些配合物表现出显着的抗氧化活性,这可能对与氧化应激及其生物学影响相关的研究感兴趣。这些配合物中通过氢键形成超分子结构,突出了它们在材料科学和分子工程中的潜力 (Chkirate 等人,2019)。

杀虫剂评估

已合成并评估了含有噻二唑部分的化合物(类似于目标化合物中的噻吩基团)对棉叶虫等害虫的杀虫性能。此类研究表明了这些化合物在开发新型杀虫剂中的潜力,为农业科学和害虫管理策略做出了贡献 (Fadda 等人,2017)。

杂环合成

相关化合物对合成各种杂环衍生物(包括吡喃、吡啶和哒嗪)的反应性证明了此类分子在创建药理学相关结构中的合成效用。这一方面对于药物化学和新疗法的开发至关重要 (Mohareb 等人,2004)。

属性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(10-11-2-1-9-19-11)14-5-6-16-7-8-17-13(16)3-4-15-17/h1-4,7-9H,5-6,10H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOFFEWUOZNJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)